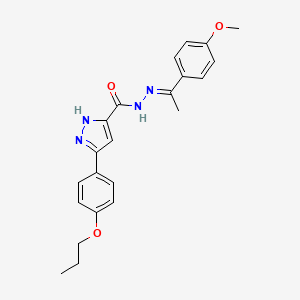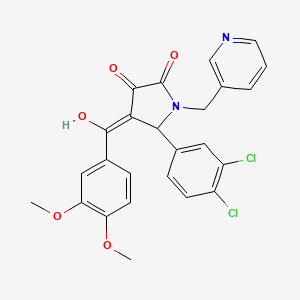
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4O and a molecular weight of 312.761 It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazones or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Similar in structure but with a methyl group instead of a methoxy group.
4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Similar in structure but with a methoxy group at a different position.
Uniqueness
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to the presence of both the methoxy and chloro groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s ability to interact with various molecular targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C16H13ClN4O |
|---|---|
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C16H13ClN4O/c1-22-14-9-5-2-6-11(14)10-18-20-16-13-8-4-3-7-12(13)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |
InChI-Schlüssel |
MRQTWXIFWJCVKL-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)


![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)




![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12018246.png)

![5-(3-Fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12018251.png)

